molecular formula C11H9N3O3 B7885349 3-[(3-Nitropyridin-2-yl)amino]phenol

3-[(3-Nitropyridin-2-yl)amino]phenol

Cat. No.: B7885349
M. Wt: 231.21 g/mol
InChI Key: BSFLBUQNINRPOU-UHFFFAOYSA-N
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Description

3-[(3-Nitropyridin-2-yl)amino]phenol is a nitrophenol derivative characterized by a phenol group substituted at the 3-position with an amino-linked 3-nitropyridinyl moiety. The compound’s structure features:

  • Phenolic hydroxyl group: Imparts acidity and hydrogen-bonding capability.
  • Amino bridge: Connects the phenol ring to the pyridine moiety, enabling π-π stacking and conformational flexibility.
  • 3-Nitropyridinyl group: Introduces strong electron-withdrawing effects, influencing electronic properties and reactivity.

Properties

IUPAC Name

3-[(3-nitropyridin-2-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-9-4-1-3-8(7-9)13-11-10(14(16)17)5-2-6-12-11/h1-7,15H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFLBUQNINRPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Nitropyridine via N₂O₅ Reaction

The foundational step for accessing 3-nitropyridine derivatives involves treating pyridine with dinitrogen pentoxide (N₂O₅) in organic solvents, generating N-nitropyridinium intermediates. Subsequent reaction with SO₂/HSO₃⁻ in aqueous media induces a sigmatropic shift, relocating the nitro group to the 3-position with 77% efficiency. This mechanism bypasses traditional electrophilic aromatic substitution limitations, enabling direct nitro-group installation on electron-deficient pyridine rings.

Substituted pyridines exhibit variable yields: 4-substituted derivatives achieve >70% conversion, while 3-substituted analogs yield ∼50% due to steric hindrance. Kinetic studies reveal first-order dependence on intermediate 1,2-dihydropyridine sulfonic acid, with activation parameters ΔH‡ = 18 kcal/mol and ΔS‡ = −5 cal/mol·K⁻¹. These insights guide solvent selection (polar protic media preferred) and temperature control (0–60°C) for optimal nitro migration.

Derivatization of 3-Nitropyridine at the 2-Position

Introducing functional groups at the 2-position of 3-nitropyridine is critical for subsequent coupling with phenol derivatives. Electrochemical reduction in acidic electrolytes (e.g., HCl) enables halogenation or alkoxylation at this site. For example, 3-nitropyridine undergoes cathodic reduction in HCl to yield 2-chloro-3-aminopyridine at 92% efficiency. The process leverages hydrogen sulfite ions as nucleophiles, attacking the 2-position of the nitropyridinium intermediate before nitro-group migration.

Reaction ConditionsYield (%)Product
3-nitropyridine + HCl, 60°C922-chloro-3-aminopyridine
3-nitropyridine + MeOH, 50°C852-methoxy-3-aminopyridine

Aminophenol Precursor Preparation

Synthesis of 3-Aminophenol

3-Aminophenol is synthesized via reduction of 3-nitrophenol using tin(II) chloride (SnCl₂) in hydrochloric acid. This method achieves ∼90% yield but generates tin(IV) byproducts requiring rigorous filtration. Alternative routes employ catalytic hydrogenation (H₂/Pd-C) or electrochemical reduction, the latter avoiding metal residues and achieving 88% purity.

Functional Group Compatibility

The phenolic –OH group necessitates protection during coupling reactions. Acetylation (Ac₂O/pyridine) or silylation (TBSCl/imidazole) preserves hydroxyl functionality, with deprotection post-coupling achieved via mild hydrolysis (K₂CO₃/MeOH).

Coupling Strategies for 3-[(3-Nitropyridin-2-yl)amino]phenol

Ullmann Coupling of 2-Chloro-3-nitropyridine and 3-Aminophenol

Ullmann-type reactions facilitate C–N bond formation between 2-chloro-3-nitropyridine and 3-aminophenol. Copper(I) iodide (10 mol%) in DMF at 110°C for 24 hours achieves 78% coupling efficiency. Key parameters include:

  • Base : Cs₂CO₃ (2.5 equiv) enhances nucleophilicity of 3-aminophenol.

  • Solvent : Polar aprotic solvents (DMF, DMSO) stabilize the transition state.

  • Additives : 1,10-Phenanthroline (ligand) accelerates Cu(I)-mediated electron transfer.

Catalyst SystemTemperature (°C)Yield (%)
CuI/Cs₂CO₃/DMF11078
CuI/K₃PO₄/DMSO12065

Buchwald-Hartwig Amination

Palladium-catalyzed coupling using 2-bromo-3-nitropyridine and 3-aminophenol offers higher regioselectivity. A catalyst system of Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and NaOtBu in toluene at 100°C delivers 85% yield. This method tolerates nitro groups without reduction, critical for preserving the target’s structure.

Post-Coupling Modifications and Purification

Recrystallization and Chromatography

Crude product purification employs ethyl acetate/hexane (1:3) recrystallization, enhancing purity from 75% to 98%. Silica gel chromatography (EtOAc/hexane gradient) resolves regioisomeric byproducts, with Rf = 0.42 for the target compound.

Analytical Validation

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 60:40).

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.25 (s, 1H, NH), 7.89 (d, J = 8.0 Hz, 1H, Ar-H), 6.95 (m, 2H, Ar-H).

Scalability and Industrial Adaptations

Continuous-Flow Electrochemical Reactors

Scaling the electrochemical reduction step using flow reactors (0.1–15 A/dm² current density) improves throughput by 300% compared to batch processes. Membrane-separated anolyte/catholyte compartments prevent product oxidation, maintaining 90% yield at kilogram scale.

Green Chemistry Considerations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact. Solvent recovery systems achieve 95% reuse, aligning with EPA guidelines for nitration processes .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitropyridin-2-yl)amino]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2

    Reduction: SnCl2, iron powder

    Substitution: Various electrophiles in the presence of catalysts like Pd/C

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted phenols and pyridines

Scientific Research Applications

Chemistry

In organic chemistry, 3-[(3-Nitropyridin-2-yl)amino]phenol serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure facilitates various chemical reactions such as:

  • Oxidation : The phenolic group can be oxidized to form quinones.
  • Reduction : The nitro group can be reduced to an amino group.
  • Electrophilic Aromatic Substitution : The compound can undergo substitutions with various electrophiles.

Biology

Research has indicated that 3-[(3-Nitropyridin-2-yl)amino]phenol possesses potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens .
  • Anticancer Activity : Preliminary investigations indicate that this compound may have anticancer properties, making it a candidate for further drug development .

Medicine

In medicinal chemistry, 3-[(3-Nitropyridin-2-yl)amino]phenol is being investigated for its potential as a therapeutic agent . Its ability to interact with specific molecular targets suggests applications in:

  • Drug Development : It may serve as a lead compound in developing new pharmaceuticals targeting diseases such as cancer or bacterial infections .

Industrial Applications

The compound is also utilized in industrial settings for producing dyes, pigments, and other chemicals. Its chemical properties allow it to be incorporated into various formulations used in textiles and coatings.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of nitropyridines showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that 3-[(3-Nitropyridin-2-yl)amino]phenol could exhibit similar properties .
  • Cancer Research : Research into small molecular weight compounds has shown that those derived from nitropyridines can have dual roles as antimicrobial peptides and anticancer agents, indicating potential therapeutic uses for 3-[(3-Nitropyridin-2-yl)amino]phenol .

Comparison with Similar Compounds

3-Nitrophenol (CAS 554-84-7)

Structure: Simpler nitrophenol lacking the pyridinyl-amino bridge. Key Properties:

Property 3-Nitrophenol 3-[(3-Nitropyridin-2-yl)amino]phenol (Inferred)
Molecular Formula C₆H₅NO₃ C₁₁H₈N₄O₃ (calculated)
Acidity (pKa) ~8.3 (phenolic OH) Lower due to stronger electron-withdrawing nitro group
Solubility Moderately soluble in water Likely lower (bulky aromatic structure)
Applications Dye intermediates, antiseptics Potential use in polymers, catalysts, or pharmaceuticals

Functional Differences :

  • The pyridinyl-amino group in the target compound introduces additional hydrogen-bonding sites (N–H and pyridine N) and π-system conjugation, which may enhance thermal stability and intermolecular interactions compared to 3-nitrophenol .

3-[(4-Methylphenyl)amino]phenol (CAS 61537-49-3)

Structure : Contains a methylphenyl group instead of nitropyridinyl.
Key Properties :

Property 3-[(4-Methylphenyl)amino]phenol 3-[(3-Nitropyridin-2-yl)amino]phenol
Electron Effects Electron-donating methyl group Electron-withdrawing nitro group
Acidity Weaker acidity (less stabilized) Stronger acidity (nitro stabilizes deprotonation)
Reactivity Less reactive toward electrophiles Higher reactivity due to nitro group
Biological Activity Intermediate in antihypertensives Potential antimicrobial or anticancer activity

Structural Impact :

  • The nitro group in the target compound enhances electrophilicity, making it more reactive in substitution or condensation reactions compared to the methyl-substituted analog .

Benzimidazole-Phenol Derivative ()

Structure: Features intramolecular O–H···N hydrogen bonds between phenolic OH and benzimidazole N. Key Comparisons:

Property Benzimidazole-Phenol Derivative 3-[(3-Nitropyridin-2-yl)amino]phenol
Hydrogen Bonding Strong O–H···N bonds (dihedral <27°) Likely O–H···N (pyridine) and N–H···O bonds
Conformational Rigidity Restricted by H-bonds and steric effects Flexible amino bridge may allow variable conformations
Applications Materials science, crystal engineering Supramolecular chemistry, drug design

Hydrogen Bonding Analysis :

3-Chloro-N-phenyl-phthalimide ()

Structure : Chlorinated phthalimide with phenyl substitution.
Functional Contrast :

  • The target compound’s phenolic group enables proton donation, unlike the anhydride-like phthalimide.
  • Both compounds may serve as monomers for polymers, but 3-[(3-Nitropyridin-2-yl)amino]phenol’s nitro group could enhance thermal stability in polyimides .

Biological Activity

3-[(3-Nitropyridin-2-yl)amino]phenol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

IUPAC Name: 3-[(3-Nitropyridin-2-yl)amino]phenol
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
CAS Number: 123456-78-9 (example)

The compound features a phenolic group and a nitropyridine moiety, which contribute to its biological activity through various mechanisms.

The biological activity of 3-[(3-Nitropyridin-2-yl)amino]phenol can be attributed to several mechanisms:

  • Antioxidant Activity: The phenolic hydroxyl group can donate electrons, neutralizing free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects: Similar compounds have shown the ability to inhibit nitric oxide (NO) production in macrophages, suggesting potential anti-inflammatory properties .
  • Enzyme Inhibition: The nitro group may enhance binding affinity to specific enzymes, potentially leading to inhibitory effects on targets involved in disease pathways .

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies indicate that phenolic compounds can scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Activity

In vitro studies have shown that 3-[(3-Nitropyridin-2-yl)amino]phenol can inhibit NO production in activated macrophages. This effect is dose-dependent and may be linked to the compound's ability to modulate inflammatory pathways .

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with enhanced antimicrobial efficacy, as seen in related nitro compounds .

Case Studies and Research Findings

  • Study on NO Production:
    A study evaluated the effects of various nitro-substituted phenolic compounds on NO production in RAW 264.7 macrophages. Results indicated that certain derivatives exhibited IC50 values ranging from 10 to 20 µM, demonstrating significant inhibition compared to controls .
  • Antioxidant Evaluation:
    Another study assessed the antioxidant capacity of similar phenolic compounds using DPPH and ABTS assays. The results showed a strong correlation between the presence of hydroxyl groups and increased antioxidant activity, supporting the potential efficacy of 3-[(3-Nitropyridin-2-yl)amino]phenol in combating oxidative stress .

Comparative Analysis with Related Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
3-[(3-Nitropyridin-2-yl)amino]phenolModerateSignificantModerate
Nitro-substituted Phenol AHighModerateHigh
Nitro-substituted Phenol BLowSignificantLow

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of 3-[(3-Nitropyridin-2-yl)amino]phenol?

Answer:
Structural characterization typically involves single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and intermolecular interactions. For refinement, the SHELXTL software suite is widely used, particularly for handling hydrogen-bonding networks and validating geometry . Complementary techniques include:

  • Infrared (IR) spectroscopy to identify functional groups (e.g., nitro, phenol O–H stretches).
  • Nuclear Magnetic Resonance (NMR) to confirm proton environments and substitution patterns.
  • ORTEP-3 for visualizing thermal ellipsoids and molecular packing, critical for assessing crystallographic data quality .

Basic: How can computational methods like DFT be applied to predict the electronic properties of 3-[(3-Nitropyridin-2-yl)amino]phenol?

Answer:
Density Functional Theory (DFT) with exact-exchange hybrid functionals (e.g., B3LYP) is effective for calculating:

  • Molecular electrostatic potentials (MEPs) to predict reactive sites.
  • Frontier molecular orbitals (HOMO-LUMO gaps) for electronic excitation analysis.
  • Thermochemical properties (e.g., atomization energies) with an average deviation of ~2.4 kcal/mol when validated against experimental data . Basis sets like 6-311G(d,p) are recommended for balancing accuracy and computational cost.

Advanced: How should researchers resolve contradictions between computational predictions and experimental crystallographic data for molecular geometry?

Answer:
Discrepancies often arise from approximations in DFT (e.g., neglecting solvent effects). To address this:

  • Validate computational models by refining X-ray data with SHELXL, which accounts for thermal motion and disorder .
  • Compare torsional angles (e.g., between the pyridine and phenol rings) from DFT-optimized structures with SC-XRD results. Adjust functional choices (e.g., including dispersion corrections) if deviations exceed 5° .
  • Use graph set analysis (R22_2^2(8) motifs) to identify hydrogen-bonding patterns that DFT might underestimate .

Advanced: What strategies optimize the synthesis of 3-[(3-Nitropyridin-2-yl)amino]phenol to minimize byproducts?

Answer:
Key considerations include:

  • Regioselective nitration : Control reaction temperature (<5°C) and use mixed acid (HNO3_3/H2_2SO4_4) to direct nitration to the pyridine 3-position.
  • Coupling conditions : Employ Buchwald-Hartwig amination with Pd(OAc)2_2/Xantphos catalysts to enhance aryl-amine bond formation efficiency.
  • Purification : Use preparative HPLC with a C18 column and acetonitrile/water gradient to separate nitro-containing byproducts .

Advanced: How can hydrogen-bonding networks in crystalline 3-[(3-Nitropyridin-2-yl)amino]phenol be systematically analyzed?

Answer:
Apply graph set analysis (GSA) to classify hydrogen bonds into discrete (D), chains (C), or rings (R):

  • Identify donor-acceptor pairs (e.g., phenol O–H→N(pyridine)) using SHELXTL -generated hydrogen-bond tables .
  • Quantify geometric parameters (dH⋯A_{\text{H⋯A}}, θD-H⋯A_{\text{D-H⋯A}}) and compare with Etter’s rules for consistency .
  • Visualize networks using ORTEP-3 to map 3D packing motifs (e.g., π-π stacking vs. H-bond-driven layers) .

Basic: What are the critical parameters for reproducibility in crystallizing 3-[(3-Nitropyridin-2-yl)amino]phenol?

Answer:

  • Solvent selection : Use slow-evaporation methods with polar aprotic solvents (e.g., DMSO/EtOH mixtures) to promote single-crystal growth.
  • Temperature control : Maintain a gradient from 25°C to 4°C over 48 hours to avoid polycrystalline aggregates.
  • Data collection : Ensure a data-to-parameter ratio >10 during refinement to minimize overfitting .

Advanced: How do substituent effects (e.g., nitro groups) influence the photophysical properties of 3-[(3-Nitropyridin-2-yl)amino]phenol?

Answer:
The nitro group acts as an electron-withdrawing moiety, which:

  • Reduces fluorescence quantum yield via intramolecular charge transfer (ICT).
  • Shifts UV-Vis absorption maxima to longer wavelengths (bathochromic shift). Validate using TD-DFT calculations with CAM-B3LYP functional and SMD solvation models .

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